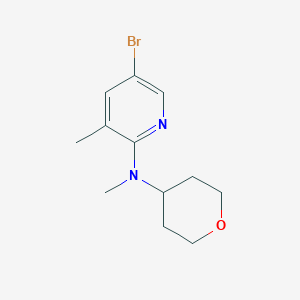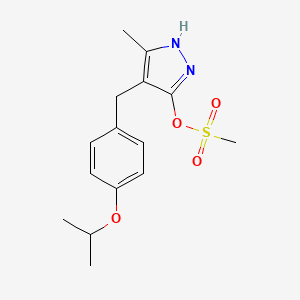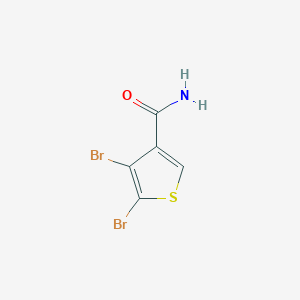
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Bromo-N,3-diméthyl-N-(oxan-4-yl)pyridin-2-amine est un composé chimique appartenant à la classe des pyridines substituées. Ce composé se caractérise par la présence d'un atome de brome en position 5 du cycle pyridine, ainsi que par des substituants diméthyle et oxan-4-yle sur les atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Bromo-N,3-diméthyl-N-(oxan-4-yl)pyridin-2-amine implique généralement des réactions organiques en plusieurs étapes.Les conditions réactionnelles impliquent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) et de solvants comme le dichlorométhane ou l'acétonitrile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de catalyseurs et d'environnements réactionnels contrôlés peut améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Bromo-N,3-diméthyl-N-(oxan-4-yl)pyridin-2-amine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de brome peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des N-oxydes de pyridine correspondants.
Réduction : Formation de dérivés de pyridine réduits.
Substitution : Formation de composés de pyridine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
La 5-Bromo-N,3-diméthyl-N-(oxan-4-yl)pyridin-2-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Bromo-N,3-diméthyl-N-(oxan-4-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le cycle pyridine jouent un rôle crucial dans son affinité de liaison et sa réactivité. Le composé peut interagir avec des enzymes ou des récepteurs, conduisant à une modulation des voies biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont en cours pour élucider complètement son mécanisme d'action .
Mécanisme D'action
The mechanism of action of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Bromo-3,4-diméthylpyridin-2-amine : Ne possède pas le groupe oxan-4-yle, ce qui la rend moins complexe.
N,N-Diméthyl-1,3-oxazol-2-amine : Contient un cycle oxazole au lieu d'un cycle pyridine.
3-Bromoimidazo[1,2-a]pyridine : Comporte un cycle imidazo fusionné au cycle pyridine.
Unicité
La 5-Bromo-N,3-diméthyl-N-(oxan-4-yl)pyridin-2-amine est unique en raison de la présence des deux groupes diméthyle et oxan-4-yle, qui contribuent à ses propriétés chimiques et biologiques distinctes. La combinaison de ces substituants améliore son potentiel pour des applications diverses en recherche et en industrie .
Propriétés
Formule moléculaire |
C12H17BrN2O |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
5-bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)15(2)11-3-5-16-6-4-11/h7-8,11H,3-6H2,1-2H3 |
Clé InChI |
HFYXGAXBABZUSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N(C)C2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)


![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
